molecular formula C13H20O7S2 B8449611 2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene

2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene

Cat. No. B8449611
M. Wt: 352.4 g/mol
InChI Key: HMOWAWINKCQPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene is a useful research compound. Its molecular formula is C13H20O7S2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H20O7S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-methoxy-2-(2-methylsulfonyloxyethyl)phenyl]ethyl methanesulfonate

InChI

InChI=1S/C13H20O7S2/c1-18-13-6-4-5-11(7-9-19-21(2,14)15)12(13)8-10-20-22(3,16)17/h4-6H,7-10H2,1-3H3

InChI Key

HMOWAWINKCQPBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 2,3-bis-(2-hydroxyethyl)-1-methoxybenzene (50.6 g, 0.258 mol, 1 equiv.) and triethylamine (78.3 g, 0.774 mol, 3 equiv.) in DCM (500 mL) at 0° C., add dropwise a solution of methanesulfonyl chloride (65.0 g, 0.567 mol, 2.2 equiv.) in DCM (100 mL) over 45 min. The addition is exothermic and the methanesulfonyl chloride is added at a rate to keep the temperature below 10° C. After the addition is complete, warm the reaction to ambient temperature. Wash the solution with water (2×500 mL), and then brine (750 mL). Dry the organic layer over Na2SO4, filter and concentrate in vacuo to obtain the desired intermediate as a dark yellow oil (87.4 g, 96.2%), which is used in the next reaction without further purification. An analytical sample is obtained by flash column chromatography eluting with 100% diethyl ether. 1H NMR (300 MHz, CDCl3), δ 7.20 (t, 1H, J=7.9), 6.82 (s, 1H, J=7.2), 6.80 (s, 1H, J=8.2), 4.41-4.34 (m, 4H), 3.83 (s, 3H), 3.16-3.09 (m, 4H), 2.91 (s, 3H), 2.87 (s, 3H); 13C NMR (300 MHz, CDCl3), δ 158.07, 136.55, 128.26, 123.34, 122.39, 109.24, 69.88, 69.08, 55.55, 37.35, 37.14, 32.57, 26.47; 13C NMR (300 MHz, DMSO-d6), 157.58, 136.79, 127.81, 122.91, 122.00, 109.33, 70.19, 68.88, 55.55, 36.49, 36.47, 31.56, 25.72; IR (KBr): 1586.8, 1469.4, 1358.51, 1267.3, 1173.9, 1105.4, 972.4, 954.6, 914.3 cm−1; MS (ES+) m/z 257 (M+H)+; Anal. Calc'd. for C13H20O7S2: C, 44.31; H, 5.72; N, 0. Found: C, 44.22; H, 5.68; N, 0.13. Rf=0.72 eluting with 95:5 DCM/methanol.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
78.3 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.2%

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